molecular formula C24H20Cl2N2O2 B10927098 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10927098
M. Wt: 439.3 g/mol
InChI Key: GWAOGOCNBFZPBB-UHFFFAOYSA-N
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Description

2-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its complex structure, which includes multiple aromatic rings and diverse functional groups

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20Cl2N2O2/c1-15-12-13-16(14-19(15)25)28-24(18-9-5-7-11-21(18)30-3)22(26)23(27-28)17-8-4-6-10-20(17)29-2/h4-14H,1-3H3

InChI Key

GWAOGOCNBFZPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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